molecular formula C11H13OP B8543487 1-Phenyl-2-methylenephospholane-1-oxide

1-Phenyl-2-methylenephospholane-1-oxide

Cat. No.: B8543487
M. Wt: 192.19 g/mol
InChI Key: QSECOMXVDWNTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-methylenephospholane-1-oxide is a useful research compound. Its molecular formula is C11H13OP and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13OP

Molecular Weight

192.19 g/mol

IUPAC Name

2-methylidene-1-phenyl-1λ5-phospholane 1-oxide

InChI

InChI=1S/C11H13OP/c1-10-6-5-9-13(10,12)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2

InChI Key

QSECOMXVDWNTRU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCP1(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 ml round bottom 2-neck flask charged with a magnetic stirring bar and 20 ml freshly distilled CH2Cl2, 1.6 g 1-phenyl-2-phospholanemethanol-1-oxide (0.008 mol, mixture of diastereoisomers) was dissolved. The reaction flask was flushed with argon and cooled to 0° C. Subsequently 2.1 ml SOCl2 in 10 ml CH2Cl2 was added dropwise. The resulting yellowish mixture was stirred for 5 h at room temperature, then 20 ml water was added. The mixture was extracted twice with 20 ml CH2Cl2, and the combined organic phases were dried over MgSO4 and filtered. To the resulting filtrate containing crude 2-chloromethyl-1-phenylphospholane 1-oxide (mixture of isomers; 31P NMR (200 MHz) δ: 58.2, 60.3) 1.7 ml DBU was added. The mixture was heated and refluxed overnight. Evaporation of the solvent and flash chromatography of the residue with EtOAc/ethanol 20:1 yielded 1.1 g (75%) 1-phenyl-2-methylenephospholane-1-oxide as a colorless oil. 1H NMR (500 MHz) δ: 1.72-1.89 (m, 1H), 1.94-2.16 (m, 3H), 2.48-2.59 (m, 1H), 2.66-2.78 (m, 1H), 5.74 (dt, 1H, J=2.4, J=17.2), 5.88 (dt, 1H, J=2.1, J=36.6), 7.37-7.48 (m, 3H), 7.63-7.70 (m, 2H); −P NMR (200 MHz) δ: 45.0.
Name
1-phenyl-2-phospholanemethanol-1-oxide
Quantity
1.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Phenyl-2-methylenephospholane-1-oxide (3.0 g, chemical purity ca. 80%) was separated by repeated injections on a CHIRALPAK® AD 20 μm column (250×50 mm; mobile phase 100% acetonitrile, flow rate 120 ml/min) to afford 0.9 g of (S)-1-phenyl-2-methylenephospholane-1-oxide (ee 100%, chemical purity 95%; [α]D=−99.6 (c=1.03, CHCl3) and 1.0 g of (R)-1-phenyl-2-methylenephospholane-1-oxide (ee 99.4%, chemical purity 99.5%; [α]D=+106.8 (c=1.00, CCHCl3).
Name
(R)-1-phenyl-2-methylenephospholane-1-oxide
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
CCHCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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